N-benzyl-2-bromo-5-methylbenzamide
Description
N-Benzyl-2-bromo-5-methylbenzamide (C₁₅H₁₄BrNO) is a halogenated benzamide derivative characterized by a bromine atom at the 2-position, a methyl group at the 5-position of the benzene ring, and a benzyl group attached to the amide nitrogen. Its synthesis typically involves coupling 2-bromo-5-methylbenzoic acid with benzyl amine using carbodiimide-based reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) . The compound has been utilized as a precursor in palladium-catalyzed annulation reactions to synthesize phenanthridinones, demonstrating its utility in heterocyclic chemistry . Key spectral data includes:
Properties
IUPAC Name |
N-benzyl-2-bromo-5-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-7-8-14(16)13(9-11)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSWFOKOSGWTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-bromo-5-methylbenzamide typically involves the bromination of 2-bromo-5-methylbenzoic acid followed by the formation of the benzamide derivative . The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The benzylation step involves the reaction of the brominated benzoic acid with benzylamine under acidic or basic conditions to form the final benzamide product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and benzylation processes with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-bromo-5-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides with different functional groups.
Reduction Reactions: Formation of benzylamines or benzyl alcohols.
Oxidation Reactions: Formation of benzoic acids or other oxidized derivatives.
Scientific Research Applications
N-benzyl-2-bromo-5-methylbenzamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-benzyl-2-bromo-5-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and benzyl group play crucial roles in its reactivity and binding affinity to target molecules . The compound may exert its effects through the inhibition of enzymes or receptors, leading to alterations in cellular processes and pathways .
Comparison with Similar Compounds
Substituent Effects on the Benzene Ring
The electronic and steric properties of substituents on the benzene ring significantly influence reactivity and physicochemical properties. Below is a comparative analysis:
Key Findings :
N-Substituent Variations
The nature of the N-substituent affects both synthetic accessibility and biological activity:
Key Findings :
Spectral and Structural Comparisons
¹H NMR Shifts :
Melting Points :
- Methyl-substituted derivatives (e.g., 133–135 °C ) generally exhibit higher melting points than methoxy analogs due to increased crystallinity from non-polar interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
